![molecular formula C14H13N5O3 B292253 (3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione, commonly known as MPP, is a pyrazolopyrimidine derivative that has been extensively studied for its potential therapeutic applications. MPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MPP has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key mediator of cell proliferation and survival. In addition, MPP has been shown to interfere with the replication of influenza virus and herpes simplex virus type 1 by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MPP inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the expression of pro-inflammatory cytokines and chemokines. In addition, MPP has been found to inhibit the replication of influenza virus and herpes simplex virus type 1. In vivo studies have shown that MPP exhibits anti-tumor activity in mouse models of cancer and reduces the severity of inflammation in animal models of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various disease processes. However, MPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPP has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of interest is the development of MPP derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of MPP in more detail, with the aim of identifying new targets for therapeutic intervention. Finally, there is potential for the use of MPP as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
Synthesemethoden
The synthesis of MPP involves the reaction of 5-methyl-1H-pyrazol-3,4-diamine with 3-methoxybenzohydrazide in the presence of acetic anhydride and catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained in high yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, MPP has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MPP has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. MPP has also been found to exhibit anti-viral activity against influenza virus and herpes simplex virus type 1.
Eigenschaften
Molekularformel |
C14H13N5O3 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-8-6-11(20)19-13(15-8)12(14(21)18-19)17-16-9-4-3-5-10(7-9)22-2/h3-7,16H,1-2H3,(H,18,21)/b17-12+ |
InChI-Schlüssel |
UIDWEEDDPWUJMC-SFQUDFHCSA-N |
Isomerische SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC(=CC=C3)OC)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2 |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



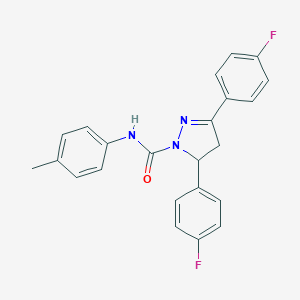

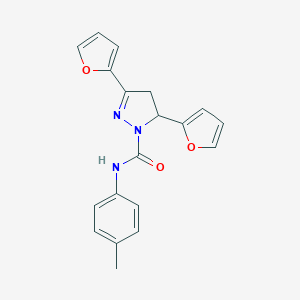
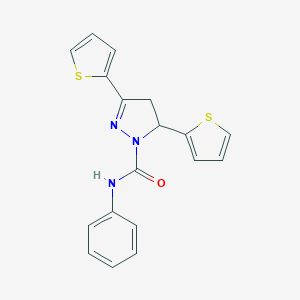
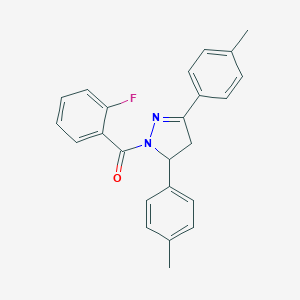
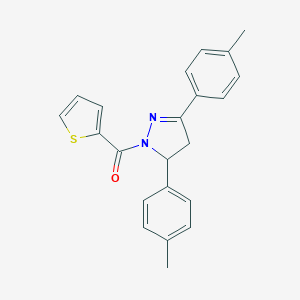
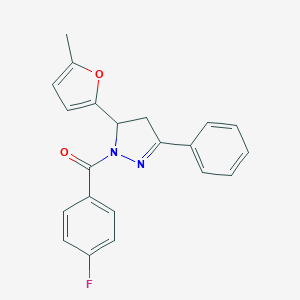


![3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292182.png)
![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)